

Physical and chemical properties of N-(2-Bromobenzyloxycarbonyloxy)succinimide

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Compound of Interest

Compound Name: N-(2-Bromobenzyloxycarbonyloxy)succinimide

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In-Depth Technical Guide: N-(2-Bromobenzyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromobenzyloxycarbonyloxy)succinimide, also known as 2-Bromobenzyl N-succinimidyl carbonate or Z(2-Br)-OSu, is a chemical reagent primarily utilized in peptide synthesis and other areas of organic chemistry. Its key function is the introduction of the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group onto primary amino groups, a critical step in the controlled assembly of peptide chains. This document provides a comprehensive overview of the physical and chemical properties of **N-(2-Bromobenzyloxycarbonyloxy)succinimide**, detailed experimental protocols for its use, and an exploration of its reactivity.

Chemical and Physical Properties

N-(2-Bromobenzyloxycarbonyloxy)succinimide is a white to off-white powder. It is sensitive to moisture and should be handled and stored accordingly. For long-term storage, it is

recommended to keep the compound under an inert atmosphere at temperatures between 2-8°C.[1] It is classified as a dangerous good for transportation.[2][3]

Identifiers and General Properties

Property	Value	Reference
CAS Number	128611-93-8	[2][3][4]
Molecular Formula	C ₁₂ H ₁₀ BrNO ₅	[2][4]
Molecular Weight	328.12 g/mol	[1]
Appearance	Powder	[1]
Melting Point	105-108°C	[1]
Purity (Typical)	≥98%	

Solubility and Stability

Property	Observation	Reference
Solubility	Soluble in water or 1% acetic acid.	[1]
Stability	Moisture sensitive. The succinimide moiety is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions.	[1]

Note: Detailed quantitative solubility data in a range of organic solvents and comprehensive stability studies under various pH and temperature conditions are not readily available in the public domain. Researchers should perform their own assessments for specific applications.

Spectroscopic Data

Note: Experimentally determined spectra for **N-(2-Bromobenzyloxycarbonyloxy)succinimide** are not widely available. The following data is based on the analysis of structurally similar compounds and predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the succinimide protons (a singlet around δ 2.8-2.9 ppm), the benzylic protons (a singlet around δ 5.2-5.4 ppm), and the aromatic protons of the 2-bromobenzyl group (multiplets in the aromatic region, typically δ 7.2-7.6 ppm).

^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the succinimide ring (around δ 170 ppm), the carbonyl carbon of the carbonate group (around δ 151 ppm), the benzylic carbon (around δ 70 ppm), the carbons of the succinimide ring (around δ 25 ppm), and the aromatic carbons (in the δ 120-140 ppm region).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong carbonyl stretching vibrations from the succinimide and carbonate groups, typically in the range of 1700-1820 cm^{-1} . Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-O stretching bands.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak $[\text{M}]^+$ or adducts such as $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$. Fragmentation patterns would likely involve the loss of the succinimide group, the 2-bromobenzyl group, and carbon dioxide.

Experimental Protocols

Synthesis of N-(2-Bromobenzyloxycarbonyloxy)succinimide

A general method for the synthesis of N-(alkoxycarbonyloxy)succinimide derivatives involves the reaction of the corresponding chloroformate with N-hydroxysuccinimide in the presence of a base.

Illustrative Protocol:

- Dissolve N-hydroxysuccinimide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

- Cool the solution in an ice bath.
- Add a base (e.g., triethylamine, pyridine) to the solution.
- Slowly add 2-bromobenzyl chloroformate to the reaction mixture with stirring.
- Allow the reaction to proceed at low temperature and then warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

Illustrative Protocol:

- Dissolve the crude **N-(2-Bromobenzyloxycarbonyloxy)succinimide** in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol, ethyl acetate/hexane mixture).
- If necessary, filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.

- Dry the purified crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of **N-(2-Bromobenzyloxycarbonyloxy)succinimide**.

Illustrative HPLC Conditions:

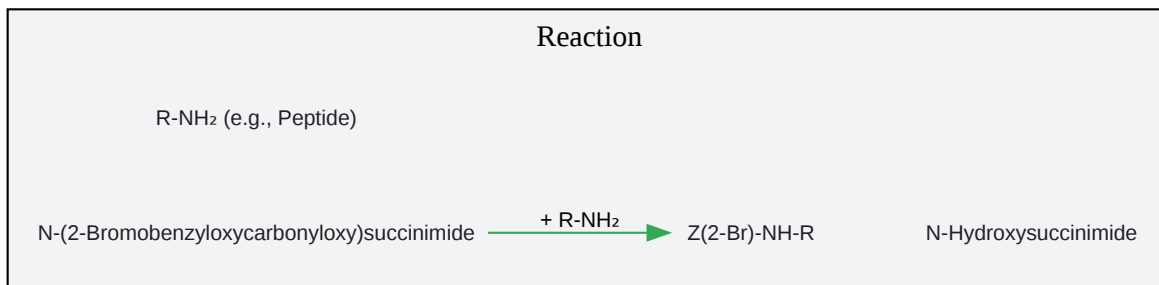
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
- Injection Volume: 10-20 μ L.
- Column Temperature: Ambient or controlled (e.g., 25°C).

Reactivity and Applications

The primary application of **N-(2-Bromobenzyloxycarbonyloxy)succinimide** is in peptide synthesis as a reagent for the introduction of the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group onto the N-terminus of amino acids or peptides. This is particularly useful as a "capping" agent to terminate unreacted amino groups during solid-phase peptide synthesis, thereby preventing the formation of deletion sequences.^[5]

The reaction proceeds via nucleophilic acyl substitution, where the amino group of the peptide attacks the carbonyl carbon of the carbonate moiety, leading to the displacement of the N-hydroxysuccinimide leaving group.

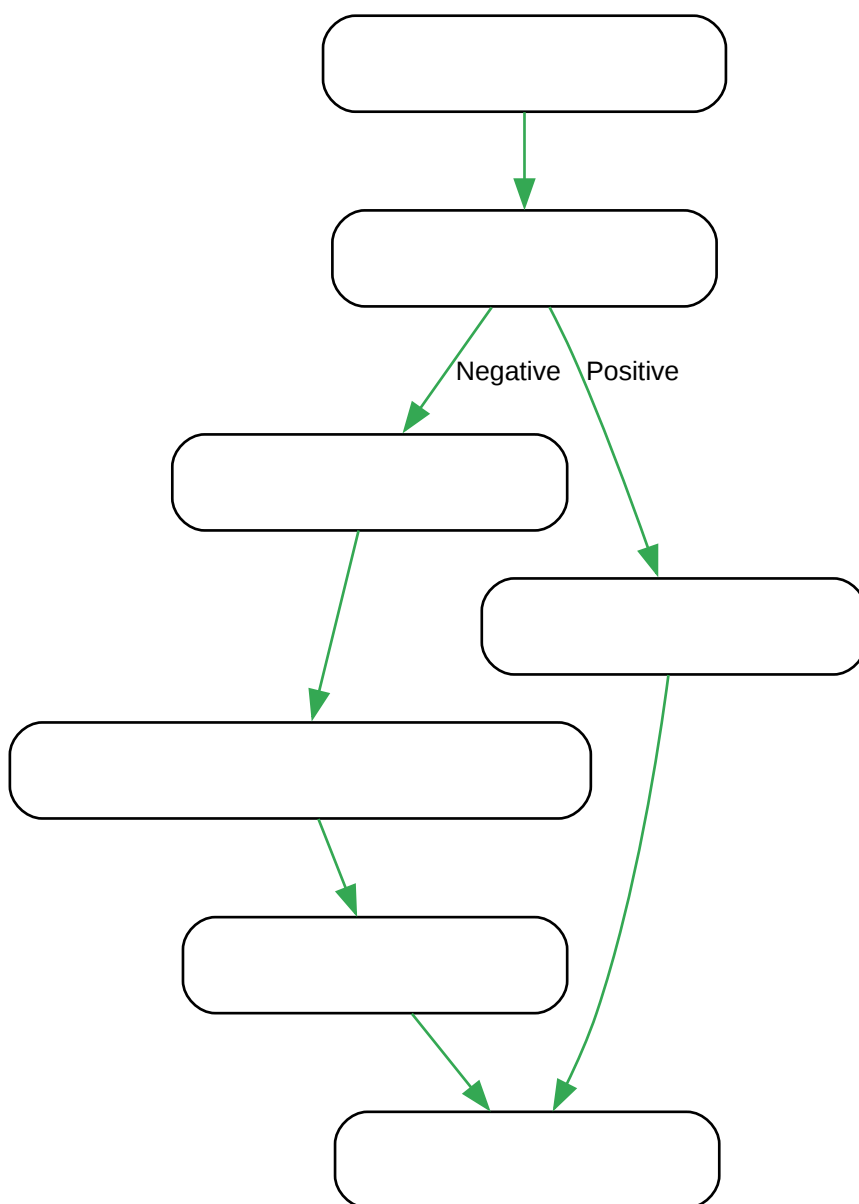
General Reaction Scheme



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Caption: General reaction of **N-(2-Bromobenzyloxycarbonyloxy)succinimide** with a primary amine.

Workflow for Use as a Capping Agent in Peptide Synthesis



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Caption: Workflow for capping unreacted amines in solid-phase peptide synthesis.

Signaling Pathways

Currently, there is no scientific literature to suggest that **N-(2-Bromobenzyloxycarbonyloxy)succinimide** is directly involved in any biological signaling pathways. Its function is primarily as a synthetic reagent in a laboratory setting.

Conclusion

N-(2-Bromobenzyloxycarbonyloxy)succinimide is a valuable reagent for the protection of amino groups in organic synthesis, particularly in the field of peptide chemistry. Its ability to introduce the Z(2-Br) group makes it an effective capping agent to enhance the purity of synthetic peptides. While detailed experimental data on some of its properties are limited, the information provided in this guide serves as a foundational resource for its safe and effective use in research and development. It is recommended that users consult the Safety Data Sheet (SDS) provided by the supplier and perform their own characterization for critical applications.

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